molecular formula C19H22O6 B14309758 Dihydrokanakugiol CAS No. 117842-21-4

Dihydrokanakugiol

Cat. No.: B14309758
CAS No.: 117842-21-4
M. Wt: 346.4 g/mol
InChI Key: NTAJFHWMQLZQMI-UHFFFAOYSA-N
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Description

Dihydrokanakugiol is a dihydrochalcone compound isolated from the plant Lindera lucida . It is known for its unique chemical structure, which includes a hydroxy group and multiple methoxy groups attached to a phenyl ring. The compound’s chemical formula is C19H22O6, and it has a molar mass of 346.379 g·mol−1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrokanakugiol can be synthesized through various organic synthesis methods. One common approach involves the use of Grignard reagents, which react with aldehydes or ketones to form the desired product . The reaction typically requires anhydrous conditions and a suitable solvent such as ether to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Dihydrokanakugiol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Dihydrokanakugiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role in treating various diseases.

    Industry: It is used in the development of new materials and chemical products.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Dihydrokanakugiol is similar to other dihydrochalcones, such as phloretin and nothofagin. its unique combination of hydroxy and methoxy groups distinguishes it from these compounds.

List of Similar Compounds:

  • Phloretin
  • Nothofagin
  • Aspalathin

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

117842-21-4

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C19H22O6/c1-22-16-14(13(20)11-10-12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-9,21H,10-11H2,1-4H3

InChI Key

NTAJFHWMQLZQMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)OC)OC)OC

Origin of Product

United States

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